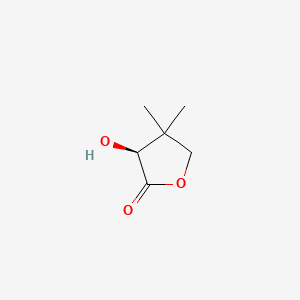

(S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

(3S)-3-hydroxy-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERHXTVXHNVDKA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(=O)[C@H]1O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316664 | |

| Record name | (+)-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-40-3 | |

| Record name | (+)-Pantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantolactone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pantolactone, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD4U4CPB7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Chirality: An In-depth Technical Guide to (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one

(S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one , more commonly known as (S)-Pantolactone , stands as a pivotal chiral building block in the landscape of pharmaceutical and chemical synthesis. Its stereospecific structure is the gateway to the synthesis of essential biological molecules, most notably Pantothenic acid (Vitamin B5) and its derivatives. This guide offers a comprehensive exploration of the fundamental properties, synthesis, and applications of (S)-Pantolactone, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

(S)-Pantolactone is a white crystalline solid, characterized by its hygroscopic nature.[1] A thorough understanding of its physical and chemical properties is paramount for its effective handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of (S)-Pantolactone

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | White crystals | |

| Melting Point | 89-93 °C | |

| Boiling Point | 120-122 °C at 15 mmHg | [2] |

| Optical Rotation | [α]²²/D +50.0° (c=0.5 in H₂O) | |

| Solubility | Freely soluble in water, alcohol, ether, benzene, chloroform. | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic analysis provides the definitive structural confirmation of (S)-Pantolactone. The key spectral features are summarized below.

Table 2: Spectroscopic Data for (S)-Pantolactone

| Technique | Key Features | References |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, confirming the core structure. | [3] |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon, and the methyl carbons. | [4] |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) and lactone carbonyl (C=O) functional groups. | [5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [5] |

The Synthetic Landscape: Accessing Enantiopure (S)-Pantolactone

The biological activity of many pharmaceuticals is intrinsically linked to their chirality, making the synthesis of enantiomerically pure compounds a cornerstone of drug development.[6][7] (S)-Pantolactone is a prime example of a chiral intermediate whose stereochemistry dictates the efficacy of the final active pharmaceutical ingredient (API).[8][9] Several strategies have been developed to obtain the enantiopure (S)-isomer.

Resolution of Racemic Pantolactone

A common industrial approach involves the synthesis of a racemic mixture of pantolactone, followed by resolution to separate the desired (S)-enantiomer.[10] This can be achieved through various methods, including:

-

Classical Resolution: Utilizing chiral resolving agents, such as brucine, to form diastereomeric salts that can be separated by fractional crystallization.[11]

-

Enzymatic Resolution: Employing enzymes, like lactonases, that selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.[12][13]

Caption: Enzymatic resolution of racemic pantolactone.

Asymmetric Synthesis

Directly synthesizing the (S)-enantiomer through asymmetric methods offers an elegant and often more efficient alternative to resolution.[14] These approaches typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[9]

A notable method involves the asymmetric reduction of a prochiral precursor, ketopantolactone.

Caption: Asymmetric synthesis of (S)-Pantolactone.

Central Role in Vitamin B5 Synthesis

The primary and most significant application of (S)-Pantolactone is as a key intermediate in the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol.[15] Only the D-isomer of pantothenic acid is biologically active.[15]

Experimental Protocol: Synthesis of Calcium D-Pantothenate

This protocol outlines the general steps for the synthesis of Calcium D-Pantothenate from (R)-Pantolactone (the enantiomer of the topic, but the chemistry is illustrative and often the starting point for inversion to the S-form or direct use of the R-form for D-pantothenic acid).

Step 1: Condensation

(R)-(-)-Pantolactone is condensed with the calcium salt of β-alanine in a suitable solvent, such as methanol or ethanol.

Step 2: Reaction Monitoring

The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

Step 3: Isolation and Purification

The resulting Calcium D-Pantothenate is isolated by precipitation or crystallization. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product with high purity.

Caption: Synthesis of Calcium D-Pantothenate.

Applications in Drug Development and Asymmetric Synthesis

Beyond its role in vitamin synthesis, (S)-Pantolactone and its enantiomer are valuable chiral auxiliaries in asymmetric synthesis.[16] They can be incorporated into a substrate to direct the stereochemical course of a reaction, and subsequently removed, yielding an enantiomerically enriched product.

Recent research has also explored derivatives of pantolactone as potential therapeutic agents. For instance, certain D-pantolactone derivatives have been identified as inhibitors of fatty acid synthase (FAS), an enzyme implicated in obesity and cancer, opening new avenues for drug discovery.[17]

Safety and Handling

(S)-Pantolactone is classified as causing serious eye damage and may cause skin and respiratory irritation.[18][19][20] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21] Work should be conducted in a well-ventilated area or a fume hood.[18]

Table 3: GHS Hazard Information for (S)-Pantolactone

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS05 | Danger | H318: Causes serious eye damage. | P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Conclusion

This compound is a molecule of significant industrial and academic importance. Its unique chiral structure makes it an indispensable building block for the synthesis of Vitamin B5 and a valuable tool in asymmetric synthesis. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional working in the fields of organic chemistry, medicinal chemistry, and drug development. The continued exploration of its derivatives holds promise for the discovery of novel therapeutic agents.

References

-

Ager, D. J. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed. Retrieved January 6, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]

-

Ager, D. J. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved January 6, 2026, from [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved January 6, 2026, from [Link]

-

Revista de Chimie. (2014). BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Retrieved January 6, 2026, from [Link]

-

Tetrahedron Asymmetry. (1991). SYNTHESIS OF (S)-(+)PANTOLACTONE. Retrieved January 6, 2026, from [Link]

-

ChemBK. (2024, April 9). (+-)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Pantothenic acid. Retrieved January 6, 2026, from [Link]

-

American Chemical Society. (2000). Enantioselective Synthesis of (S)-(+)-Pantolactone. Organic Letters. Retrieved January 6, 2026, from [Link]

-

MetaSci. (n.d.). Safety Data Sheet D-(-)-Pantolactone. Retrieved January 6, 2026, from [Link]

-

PubMed. (1987). Prebiotic Syntheses of Vitamin Coenzymes: II. Pantoic Acid, Pantothenic Acid, and the Composition of Coenzyme A. Retrieved January 6, 2026, from [Link]

-

Merck Index. (n.d.). Pantolactone. Retrieved January 6, 2026, from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Pantolactone. Retrieved January 6, 2026, from [Link]

-

SDS Manager Inc. (2022, November 15). (S)-(+)-Pantolactone SDS. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. Retrieved January 6, 2026, from [Link]

-

American Chemical Society. (1957). A Novel Resolution of Pantolactone—The Synthesis of D(+)-Calcium Pantothenate. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

-

FooDB. (2011, September 26). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved January 6, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pantolactone (CAS 599-04-2). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dihydroxydihydrofuran-2(3H)-one. Retrieved January 6, 2026, from [Link]

-

PubMed. (2019, October 15). Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors. Retrieved January 6, 2026, from [Link]

-

PubMed. (2023, July 10). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. Retrieved January 6, 2026, from [Link]

-

Medium. (2023, March 29). Introducing DL-Pantolactone: The Multi-Purpose Chemical Compound. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Pantolactone. NIST WebBook. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). D-Pantolactone. Retrieved January 6, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). (R)-pantolactone (YMDB00796). Retrieved January 6, 2026, from [Link]

-

TRIGON Chemie. (n.d.). DL-Pantolactone. Retrieved January 6, 2026, from [Link]

Sources

- 1. Pantolactone [drugfuture.com]

- 2. D-(−)-パントラクトン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. D-(-)-PANTOLACTONE(599-04-2) 1H NMR [m.chemicalbook.com]

- 4. L-PANTOLACTONE(5405-40-3) 13C NMR [m.chemicalbook.com]

- 5. Pantolactone [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sds.metasci.ca [sds.metasci.ca]

- 19. sds.edqm.eu [sds.edqm.eu]

- 20. (S)-(+)-Pantolactone SDS - Download & Subscribe for Updates [sdsmanager.com]

- 21. echemi.com [echemi.com]

(S)-pantolactone chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-Pantolactone

Authored by: A Senior Application Scientist

Introduction

(S)-Pantolactone, a chiral γ-butyrolactone, is a molecule of significant interest within the pharmaceutical and fine chemical industries. Its importance stems primarily from its role as a crucial chiral building block in the synthesis of biologically active molecules, most notably the B-complex vitamin, pantothenic acid (Vitamin B5), and its derivatives like Dexpanthenol.[1][2][3] The stereochemistry of pantolactone is paramount, as only the (R)-enantiomer leads to the biologically active form of pantothenic acid.[4] This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of (S)-pantolactone, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

(S)-Pantolactone, systematically named (S)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a five-membered lactone ring with a hydroxyl group and two methyl groups.[5][6][7] The presence of a stereocenter at the C3 position gives rise to two enantiomers: (S)-pantolactone and (R)-pantolactone.

Key Structural Features

The foundational structure of (S)-pantolactone consists of a γ-butyrolactone core. This heterocyclic motif is characterized by a carbonyl group at the C1 position and an oxygen atom within the five-membered ring. The C4 position is substituted with a gem-dimethyl group, which introduces steric hindrance and influences the molecule's reactivity. The critical stereogenic center is located at the C3 position, bearing a hydroxyl group. The spatial arrangement of this hydroxyl group defines the molecule's absolute configuration and its subsequent utility in stereospecific syntheses.

Diagram: Chemical Structure of (S)-Pantolactone

Caption: 2D representation of the (S)-pantolactone structure.

Physicochemical Properties

The physical and chemical properties of (S)-pantolactone are crucial for its handling, purification, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | [5][7][8] |

| Molecular Weight | 130.14 g/mol | [5][7][8] |

| CAS Number | 5405-40-3 | [5][6][7] |

| Appearance | White to off-white crystals or solid | [6][9] |

| Melting Point | 89-93 °C | [6] |

| Boiling Point | 120-122 °C at 15 mmHg | [6] |

| Optical Activity | [α]22/D +50.0° (c = 0.5 in H2O) | [6] |

| Solubility | Soluble in water, chloroform, and methanol. | [9][10] |

Stereochemistry and Absolute Configuration

The stereochemistry of pantolactone is the cornerstone of its utility in the synthesis of chiral molecules. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of the stereocenter at C3.

Assigning the (S) Configuration

To determine the absolute configuration of (S)-pantolactone, the substituents attached to the chiral carbon (C3) are ranked based on atomic number:

-

-OH (Oxygen): Highest priority.

-

-C(=O)O- (Carbonyl group of the lactone): Second highest priority.

-

-C(CH3)2- (Quaternary carbon of the lactone): Third highest priority.

-

-H (Hydrogen): Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority substituents (1 to 3) proceeds in a counter-clockwise direction. This arrangement defines the (S) configuration.

Diagram: CIP Priority Assignment for (S)-Pantolactone

Caption: Cahn-Ingold-Prelog priority of substituents at the C3 stereocenter.

The dextrorotatory nature of (S)-pantolactone, indicated by the "(+)" sign, is an experimentally determined property and does not have a direct correlation with the (S) or (R) designation.

Synthesis and Enantioselective Production

Racemic pantolactone can be synthesized through various methods, such as the condensation of isobutyraldehyde with formaldehyde followed by reaction with hydrocyanic acid.[10] However, for applications in drug development, enantiomerically pure (S)- or (R)-pantolactone is required. The production of enantiopure pantolactone is a critical step and can be achieved through several strategies.

Enantioselective Synthesis

One notable approach to the enantioselective synthesis of (S)-pantolactone involves a stereoselective Prins reaction.[1][11] This method utilizes a chiral auxiliary, such as (1R,2S)-ephedrine, to control the stereochemical outcome of the reaction, leading to the formation of (S)-(+)-pantolactone with high enantiomeric excess.[1][11] The advantage of such a synthetic route is the ability to produce the desired enantiomer directly, avoiding the need for resolution steps.

Workflow: Enantioselective Synthesis via Prins Reaction

Caption: Key stages in the enantioselective synthesis of (S)-pantolactone.

Resolution of Racemic Pantolactone

An alternative and industrially significant method for obtaining enantiopure pantolactone is the resolution of a racemic mixture. This can be accomplished through chemical or enzymatic means. Enzymatic resolution, in particular, offers a highly efficient and environmentally friendly approach. For instance, a multi-enzymatic cascade has been developed for the deracemization of dl-pantolactone to produce d-pantolactone (the (R)-enantiomer) with high optical purity.[12] This process typically involves the selective transformation of one enantiomer, allowing for the separation of the desired enantiomer.

Applications in Drug Development and Research

The primary application of (S)-pantolactone's enantiomer, (R)-pantolactone, is as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as dexpanthenol.[2][3] These compounds are essential for various metabolic functions.

Beyond its role in vitamin synthesis, pantolactone and its derivatives are gaining attention in other areas of drug discovery. For example, derivatives of D-(-)-pantolactone have been designed and synthesized as novel inhibitors of fatty acid synthase (FAS), an enzyme implicated in obesity and cancer.[13] Furthermore, the chiral nature of pantolactone makes it a valuable chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of new chiral centers in a target molecule.[2]

Conclusion

(S)-Pantolactone is a fundamentally important chiral molecule with a well-defined chemical structure and stereochemistry. Its value in the pharmaceutical and fine chemical industries is intrinsically linked to its stereochemical identity. A thorough understanding of its structure, properties, and enantioselective synthesis is crucial for its effective application in the development of new therapeutics and other advanced materials. The continued exploration of novel synthetic routes and applications for pantolactone derivatives promises to expand its role in scientific research and development.

References

- Pansare, S. V., & Pandya, A. D. (2002). Enantioselective Synthesis of (S)-(+)-Pantolactone. Organic Letters, 4(5), 855–856.

- Pansare, S. V., & Pandya, A. D. (2002). Enantioselective Synthesis of (S)-(+)-Pantolactone. American Chemical Society.

- Sigma-Aldrich. (S)-(+)-Pantolactone 97%. Sigma-Aldrich.

- Sigma-Aldrich. (S)-(+)-Pantolactone 97%. Sigma-Aldrich.

- Sigma-Aldrich. (S)-(+)-Pantolactone 97%. Sigma-Aldrich.

- Merck Index. Pantolactone. Merck Index.

- The Good Scents Company. (±)-pantolactone. The Good Scents Company.

- National Institute of Standards and Technology. Pantolactone. NIST WebBook.

- precisionFDA. PANTOLACTONE. precisionFDA.

- ChemicalBook. 5405-40-3(L-PANTOLACTONE) Product Description. ChemicalBook.

- Patterson, D., & Muckle, M. T. (2021). Chiral analysis of pantolactone with molecular rotational resonance spectroscopy. Chirality, 34(1), 108–117.

- Sigma-Aldrich. (S)-(+)-Pantolactone 97%. Sigma-Aldrich.

- Selleck Chemicals. D-(−)-Pantolactone. Selleck Chemicals.

- National Institute of Standards and Technology. Pantolactone. NIST WebBook.

- National Center for Biotechnology Inform

- Cheméo. Chemical Properties of Pantolactone (CAS 599-04-2). Cheméo.

- BenchChem.

- Li, Y., et al. (2019). Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors. Bioorganic & Medicinal Chemistry, 27(20), 115069.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of D-Pantolactone in Pharmaceutical and Fine Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. Synthesis of racemic pantolactone.

- National Institute of Standards and Technology. Pantolactone. NIST WebBook.

- Google Patents. CN110511195B - A method for preparing pantolactone.

- Wang, Y., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. International Journal of Molecular Sciences, 24(14), 11469.

- BenchChem.

- Wikipedia.

- University of Calgary.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pantolactone [webbook.nist.gov]

- 9. 5405-40-3 CAS MSDS (L-PANTOLACTONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Pantolactone [drugfuture.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-(+)-pantolactone

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-(+)-Pantolactone

Introduction

(S)-(+)-Pantolactone, also known as L-Pantolactone, is a chiral γ-lactone that serves as a vital stereospecific building block in modern organic synthesis.[1] While its enantiomer, (R)-(-)-pantolactone, is the biologically active precursor for the synthesis of D-pantothenic acid (Vitamin B5), (S)-(+)-pantolactone has carved out its own significant niche.[2][3] Its value lies predominantly in its application as an efficient chiral auxiliary, guiding the stereochemical outcome of asymmetric reactions to produce enantiomerically pure compounds.[2][4] This guide offers a comprehensive exploration of the core physical and chemical properties of (S)-(+)-pantolactone, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.

Molecular Structure and Stereochemistry

The defining feature of (S)-(+)-pantolactone is its specific three-dimensional arrangement. It is a five-membered ring lactone (a cyclic ester) with a hydroxyl group and two methyl groups attached to the carbon atoms adjacent to the ring oxygen. The "(S)" designation refers to the stereochemistry at the chiral center bearing the hydroxyl group, which dictates its unique chemical behavior and interactions.

Key Identifiers:

-

IUPAC Name: (S)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone[1]

-

Synonyms: L-Pantolactone, (S)-(+)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone[1][5]

-

CAS Number: 5405-40-3[1]

Caption: Chemical structure of (S)-(+)-pantolactone.

Core Physical Properties

The physical characteristics of (S)-(+)-pantolactone are fundamental to its handling, storage, and application in various solvent systems. It typically presents as hygroscopic crystals.[7]

| Property | Value | Source(s) |

| Appearance | Crystals | [1] |

| Melting Point | 89-93 °C | [1] |

| Boiling Point | 120-122 °C at 15 mmHg | [1][5] |

| Optical Activity | [α]²²/D +50.0°, c = 0.5 in H₂O | [1] |

| Solubility | Freely soluble in water. Soluble in ethanol, chloroform, benzene, and ether. | [7] |

The hygroscopic nature of pantolactone necessitates storage in a tightly-closed container in a cool, dry, and well-ventilated area to prevent moisture absorption, which can initiate hydrolysis.[7][8] Recommended storage temperatures are typically between 2-8°C.[1]

Spectroscopic Analysis and Characterization

Spectroscopic methods are indispensable for verifying the identity and purity of (S)-(+)-pantolactone. The combination of IR, NMR, and Mass Spectrometry provides a complete structural fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features: a strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactone ring, and a broad absorption from the hydroxyl (O-H) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum reveals distinct signals for the two geminal methyl groups, the methylene protons of the lactone ring, and the methine proton at the chiral center.

-

¹³C NMR: The carbon spectrum shows characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with the two methyl groups, and the methylene carbon.[9]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M+) corresponding to its molecular weight of 130.14.

Experimental Protocol: Spectroscopic Verification

This protocol outlines a general workflow for the structural confirmation of an (S)-(+)-pantolactone sample.

-

Sample Preparation:

-

IR: Prepare a sample as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

NMR: Dissolve a precisely weighed sample (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Acquire spectra on calibrated IR, NMR, and Mass Spectrometers according to standard operating procedures. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) for unambiguous assignments.

-

-

Data Analysis:

-

IR: Identify the key functional group frequencies (C=O stretch ~1740-1780 cm⁻¹, O-H stretch ~3200-3600 cm⁻¹).

-

NMR: Integrate the proton signals to confirm the proton count. Assign chemical shifts for both ¹H and ¹³C spectra and compare them to reference data.

-

MS: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural corroboration.

-

Caption: Workflow for spectroscopic verification of (S)-(+)-pantolactone.

Chemical Properties and Reactivity

The chemical behavior of (S)-(+)-pantolactone is governed by its functional groups: the lactone (cyclic ester) and the secondary alcohol.

Lactone Hydrolysis

A primary reaction of pantolactone is the hydrolysis of its ester bond. This reaction is reversible and is significantly influenced by pH and temperature.[10]

-

Under acidic or basic conditions , the hydrolysis is accelerated, leading to the formation of the corresponding open-chain hydroxy acid, (S)-pantoic acid.[10]

-

In neutral aqueous solutions , an equilibrium exists between the closed-ring lactone and the open-chain acid.[10]

Controlling this hydrolysis is critical in synthetic applications to prevent the degradation of the lactone and ensure the efficiency of subsequent reactions.[10]

Caption: Reversible hydrolysis of (S)-(+)-pantolactone.

Role as a Chiral Auxiliary

(S)-(+)-pantolactone is utilized as a chiral auxiliary in asymmetric synthesis.[2] In this role, it is temporarily incorporated into a prochiral molecule to direct a subsequent reaction, such as alkylation or reduction, to occur stereoselectively. After the desired chiral center is created, the pantolactone auxiliary is cleaved and can often be recovered. This strategy is a powerful tool for creating complex, enantiomerically pure molecules.[11]

Synthesis of Derivatives

The hydroxyl group of (S)-(+)-pantolactone can be readily functionalized to create a wide array of derivatives. These derivatives have been explored for various applications, including as novel inhibitors of enzymes like fatty acid synthase (FAS), which has opened new therapeutic possibilities in metabolic diseases and oncology.[4][12]

Applications in Drug Development and Research

While the (R)-enantiomer is the direct precursor to Vitamin B5, the synthetic utility of (S)-(+)-pantolactone is significant.[3][4]

-

Asymmetric Synthesis: Its primary role is as a chiral auxiliary or template to control the stereochemistry of synthetic reactions, which is a cornerstone of modern pharmaceutical development where single-enantiomer drugs are often required.[2][11]

-

Racemate Resolution: It can be used in the resolution of racemic mixtures.[2]

-

Development of Novel Therapeutics: As a chiral building block, it provides a rigid scaffold for the synthesis of new chemical entities with potential biological activity.[12]

Safety and Handling

(S)-(+)-pantolactone is classified as causing serious eye damage (H318) under the Globally Harmonized System (GHS).[1][13] Therefore, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, and appropriate eye and face protection such as chemical safety goggles or a face shield.[8][14][15]

-

Handling: Handle in a well-ventilated area to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][14]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[8][13]

-

Storage: Store in a cool (2-8°C), dry place away from incompatible materials like strong oxidizing agents. Keep the container tightly sealed due to its hygroscopic nature.[1][14]

Conclusion

(S)-(+)-Pantolactone is a valuable and versatile chiral molecule with a well-defined set of physical and chemical properties. Its significance in the fields of chemical research and drug development stems primarily from its efficacy as a chiral auxiliary, enabling the precise synthesis of complex enantiopure molecules. A thorough understanding of its stereochemistry, reactivity—particularly its hydrolysis equilibrium—and handling requirements is essential for any scientist seeking to leverage its full potential in the laboratory.

References

-

Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Publishing. [Link]

-

Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Ingenta Connect. [Link]

- US5275949A - Process for the preparation of D-pantolactone.

- EP0436730A1 - Method of producing d-pantolactone.

-

Pantolactone. NIST WebBook. [Link]

-

Biotechnological Production of D‐Pantothenic Acid and Its Precursor D‐Pantolactone. ResearchGate. [Link]

-

PANTOLACTONE. precisionFDA. [Link]

-

Pantolactone. DrugFuture. [Link]

-

(±)-pantolactone, 79-50-5. The Good Scents Company. [Link]

-

L-Pantolactone | C6H10O3. BuyersGuideChem. [Link]

-

Enantioselective Synthesis of (S)-(+)-Pantolactone. American Chemical Society. [Link]

-

(S)-(+)-Pantolactone SDS. SDS Manager Inc. [Link]

-

Safety Data Sheet D-(-)-Pantolactone. metasci. [Link]

-

(R)-(-)-pantolactone 2(3H)-furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R). The Good Scents Company. [Link]

-

Pantolactone. NIST Chemistry WebBook. [Link]

-

Phase change data for Pantolactone. NIST Chemistry WebBook. [Link]

-

D-Pantolactone. PubChem. [Link]

-

Chemical Properties of Pantolactone (CAS 599-04-2). Cheméo. [Link]

-

(R)-pantolactone (YMDB00796). Yeast Metabolome Database. [Link]

-

Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors. PubMed. [Link]

-

Stereoselective SN2 Reactions of the (R)-Pantolactone Ester of Racemic .alpha.-Halo Carboxylic Acids with Aryl Oxides. A Synthesis of (S)-2-Aryloxy and (S)-2-Hydroxy Acids. The Journal of Organic Chemistry. [Link]

-

The Significance of D-Pantolactone in Pharmaceutical and Fine Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. (S)-(+)-Pantolactone 97 5405-40-3 [sigmaaldrich.com]

- 2. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral...: Ingenta Connect [ingentaconnect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. L-Pantolactone | C6H10O3 - BuyersGuideChem [buyersguidechem.com]

- 6. GSRS [precision.fda.gov]

- 7. Pantolactone [drugfuture.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (S)-(+)-Pantolactone SDS - Download & Subscribe for Updates [sdsmanager.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

A Spectroscopic Guide to (S)-pantolactone: Elucidating Structure Through NMR and IR Analysis

Introduction: The Significance of (S)-pantolactone

(S)-pantolactone, also known as (S)-(+)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone, is a pivotal chiral building block in the chemical and pharmaceutical industries. Its primary significance lies in its role as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), an essential nutrient, and its derivatives like panthenol.[1] The stereochemical integrity of pantolactone is crucial, as only the (R)-enantiomer leads to biologically active D-pantothenic acid. Consequently, the precise and unambiguous characterization of the (S)-enantiomer is of paramount importance for quality control, process optimization, and research and development in these fields.

This technical guide provides an in-depth analysis of the spectroscopic data of (S)-pantolactone, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but a detailed interpretation grounded in the principles of chemical structure and spectroscopy. We will explore the causality behind the observed spectral features, providing a framework for understanding and utilizing this data effectively.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure and a systematic numbering of the atoms. This allows for the precise assignment of signals in the NMR spectra to their corresponding nuclei.

Caption: Molecular structure of (S)-pantolactone with IUPAC numbering.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of (S)-pantolactone is relatively simple and highly informative.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |

| ~4.05 | s | 1H | H-3 | This proton is attached to a carbon bearing an electron-withdrawing hydroxyl group and is part of the lactone ring, shifting it downfield. Its singlet nature in many spectra indicates minimal coupling to adjacent protons, which can be solvent-dependent. |

| 3.98 | d, J=8.8 Hz | 1H | H-4a | These are diastereotopic protons of the CH₂ group in the lactone ring. The geminal dimethyl groups at C-2 lock the conformation, resulting in different chemical environments and a doublet splitting pattern for each. |

| 3.92 | d, J=8.8 Hz | 1H | H-4b | Similar to H-4a, this proton is part of the diastereotopic pair. The large geminal coupling constant (J) is characteristic of protons on an sp³ carbon within a five-membered ring. |

| ~2.5-3.5 | br s | 1H | OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and can exchange with D₂O. |

| 1.25 | s | 3H | CH₃ (syn to OH) | The two methyl groups at C-2 are diastereotopic due to the chiral center at C-3. This results in slightly different chemical environments and two distinct singlet signals. |

| 1.05 | s | 3H | CH₃ (anti to OH) | This is the second of the two diastereotopic methyl groups. The difference in their chemical shifts is a subtle but clear indicator of the conformational rigidity and chirality of the molecule. |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative example.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Carbon Assignment | Causality and Field-Proven Insights |

| 179.5 | C-1 (C=O) | The carbonyl carbon of the lactone is significantly deshielded due to the double bond to oxygen and the electron-withdrawing effect of the ring oxygen, resulting in a large downfield chemical shift. |

| 76.5 | C-3 | This carbon is bonded to the electronegative hydroxyl group, causing a downfield shift into the typical range for carbons bearing an oxygen atom. |

| 75.8 | C-4 | This methylene carbon is also bonded to the ring oxygen (O-5), which deshields it and shifts it downfield. |

| 40.2 | C-2 | This is a quaternary carbon, and its chemical shift is influenced by the attached methyl groups and its position within the strained five-membered ring. |

| 22.8 | CH₃ (syn to OH) | The two methyl carbons are diastereotopic, leading to slightly different chemical shifts. They appear in the typical aliphatic region. |

| 19.8 | CH₃ (anti to OH) | This is the second diastereotopic methyl carbon, appearing at a slightly different chemical shift from the other methyl group. |

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (S)-pantolactone clearly indicates the presence of a hydroxyl group and a lactone (cyclic ester).

Key IR Absorption Bands (ATR-Neat)

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Causality and Field-Proven Insights |

| ~3400 | Strong, Broad | O-H | Stretching | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group.[2] |

| ~1770-1750 | Strong, Sharp | C=O (lactone) | Stretching | The carbonyl stretch of a five-membered lactone is typically found at a higher frequency than that of a standard ester or a six-membered lactone due to ring strain. This is a key diagnostic peak. |

| ~2970 | Medium-Strong | C-H | Stretching | These absorptions are characteristic of the sp³ C-H bonds of the methyl and methylene groups. |

| ~1130 | Strong | C-O | Stretching | This strong absorption is attributed to the C-O single bond stretching within the lactone ring, specifically the C4-O5 bond. |

Experimental Protocols

The following protocols are provided as a self-validating system for the spectroscopic analysis of (S)-pantolactone. Adherence to these methodologies ensures reproducible and high-quality data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-pantolactone into a clean, dry vial.[3]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrument Setup: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse program: Standard single-pulse (zg30).

-

Number of scans: 8-16.

-

Relaxation delay (d1): 1.0 s.

-

Acquisition time: ~4 s.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse program: Proton-decoupled single-pulse (zgpg30).

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay (d1): 2.0 s.

-

Spectral width: -10 to 220 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: ATR-IR Sample Acquisition

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.[4] Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.[4]

-

Sample Application: Place a small amount (a few milligrams) of crystalline (S)-pantolactone directly onto the ATR crystal.[5]

-

Pressure Application: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Caption: A workflow for the spectroscopic characterization of (S)-pantolactone.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of (S)-pantolactone. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's structure and functional groups. The diastereotopic nature of the methylene protons and the gem-dimethyl groups, clearly resolved in the NMR spectra, is a direct consequence of the molecule's chirality and rigid ring structure. The high-frequency carbonyl stretch in the IR spectrum is a hallmark of the strained γ-lactone ring. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify and assess the quality of (S)-pantolactone in a research or industrial setting.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

-

NIST. (n.d.). Pantolactone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). D-Pantolactone. Retrieved from [Link]

-

ResearchGate. (n.d.). (Top) NMR spectra in CDCl3 (300 MHz) of the (R)-pantolactone.... Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Sonstrom, R. E., et al. (2021). Chiral analysis of pantolactone with molecular rotational resonance spectroscopy. ResearchGate. Retrieved from [Link]

Sources

What is a chiral auxiliary in organic synthesis?

An In-depth Technical Guide to Chiral Auxiliaries in Organic Synthesis

Executive Summary

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological function and therapeutic efficacy.[1][2] Asymmetric synthesis, the practice of selectively producing a single stereoisomer, has become an indispensable discipline. Among the robust strategies developed to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][3][4] A chiral auxiliary is a stereogenic chemical unit that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][6][7] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[5][6][8]

This technical guide offers a comprehensive exploration of the principles, mechanisms, and applications of chiral auxiliaries for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind experimental choices, providing field-proven insights into the selection and application of these critical synthetic tools. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for laboratory application.

The Core Principle: A Three-Act Synthetic Strategy

The utility of a chiral auxiliary is rooted in a straightforward, yet elegant, three-step process that converts an achiral substrate into an enantiomerically enriched product. This strategy transforms the challenge of controlling enantioselectivity into a more manageable problem of diastereoselectivity.

-

Covalent Attachment: The chiral auxiliary, an enantiomerically pure compound, is covalently bonded to the prochiral substrate molecule.

-

Diastereoselective Transformation: The newly introduced chiral center on the auxiliary exerts steric and/or electronic influence on a nearby reactive center. This directs an incoming reagent to attack from a specific face, leading to the preferential formation of one diastereomer over the other.[5]

-

Cleavage and Recovery: The auxiliary is cleaved from the now-chiral product under conditions that do not disturb the newly formed stereocenter. A key advantage is that the auxiliary can often be recovered and recycled, improving the overall efficiency of the process.[5][6]

The products of the key transformation are diastereomers, which possess different physical properties, allowing for their separation by standard laboratory techniques such as column chromatography or crystallization.[5] This is a significant practical advantage, as even reactions with moderate diastereoselectivity can yield enantiomerically pure material after separation.[9]

Caption: General workflow of an auxiliary-mediated asymmetric synthesis.

A Survey of Seminal Chiral Auxiliaries

The field of asymmetric synthesis has been shaped by the development of highly effective and predictable chiral auxiliaries. While countless have been reported, a few have achieved prominence due to their broad applicability, high stereoselectivity, and reliability.[10]

Evans Oxazolidinones

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, especially for stereoselective aldol, alkylation, and acylation reactions.[5][][12] They are typically derived from readily available amino acids, such as valine or phenylalanine, making both enantiomeric forms accessible.[13]

Mechanism of Stereodirection: The N-acylated oxazolidinone serves as the substrate. Upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine), a Z-enolate is reliably formed.[13][14] This enolate chelates to the boron center, creating a rigid, six-membered ring structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. An incoming electrophile, such as an aldehyde, is then forced to approach from the less hindered face, leading to a highly predictable stereochemical outcome.[13][15] This is often rationalized using the Zimmerman-Traxler transition state model.

Caption: The Zimmerman-Traxler model for the Evans "syn" aldol reaction.

Cleavage: The auxiliary can be removed under various conditions to yield different functional groups. For instance, hydrolysis with lithium hydroperoxide (LiOOH) furnishes the carboxylic acid, while reduction with LiBH₄ yields the primary alcohol.[16][17] The use of LiOOH is particularly effective as it favors cleavage of the exocyclic acyl group without cleaving the endocyclic carbamate of the auxiliary ring.[9][16][17]

Myers Pseudoephedrine Amides

Developed by Andrew G. Myers, the pseudoephedrine auxiliary offers a practical and highly effective method for the asymmetric α-alkylation of carboxylic acids.[18] A key advantage is that both enantiomers of pseudoephedrine are inexpensive, commercially available commodity chemicals.[5][19]

Mechanism of Stereodirection: The carboxylic acid substrate is first converted to the corresponding tertiary amide with pseudoephedrine.[5][20] Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, chelated Z-enolate intermediate.[20] The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This conformation, combined with the steric hindrance from the auxiliary's phenyl and methyl groups, directs the incoming electrophile to attack from the face opposite the phenyl group, resulting in high diastereoselectivity.[5]

Cleavage: A significant advantage of the Myers auxiliary is the ease of product conversion. The resulting α-substituted amide can be transformed in a single operation into the corresponding highly enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone.[5][19]

Enders SAMP/RAMP Hydrazones

The SAMP/RAMP auxiliaries, developed by E. J. Corey and Dieter Enders, are pyrrolidine-based hydrazines used for the asymmetric α-alkylation of ketones and aldehydes.[21][22] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are synthesized from (S)-proline and (R)-glutamic acid, respectively.[]

Mechanism of Stereodirection: The ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.[21][22] Deprotonation with LDA forms a lithium azaenolate. The key to the stereocontrol is the intramolecular chelation between the lithium cation and the oxygen atom of the methoxymethyl group, which forces the molecule into a rigid, planar five-membered ring structure.[22][23] This conformation effectively blocks one face of the azaenolate with the pyrrolidine ring, forcing the electrophile to approach from the opposite, unhindered face.[23]

Caption: Stereodirecting model for the Enders SAMP/RAMP alkylation.

Cleavage: The resulting alkylated hydrazone can be cleaved to regenerate the chiral ketone via ozonolysis or hydrolysis with mild acid. The auxiliary can be recovered.[23]

Comparative Analysis and Selection Criteria

The choice of a chiral auxiliary is a critical decision in synthesis design, guided by the nature of the desired transformation, the substrate, and practical considerations.

| Chiral Auxiliary | Primary Applications | Typical Diastereoselectivity (d.r.) | Key Advantages | Potential Limitations |

| Evans Oxazolidinones | Aldol reactions, alkylations, conjugate additions, Diels-Alder reactions.[5] | >95:5 to >99:1[24] | Highly reliable and predictable, well-studied, versatile cleavage options.[13] | Can be expensive; requires strong base (n-BuLi) for acylation in some protocols.[9] |

| Myers Pseudoephedrine | α-Alkylation of carboxylic acids.[18] | >95:5 | Inexpensive, both enantiomers readily available, versatile cleavage to multiple functional groups.[5][19] | Primarily limited to alkylation of amide enolates. |

| Enders SAMP/RAMP | α-Alkylation of ketones and aldehydes.[21] | >95:5 | Excellent for creating chiral centers α to a carbonyl, highly predictable stereochemistry.[23] | Cleavage often requires ozonolysis, which may not be compatible with all functional groups. |

| Oppolzer's Camphorsultam | Diels-Alder, conjugate additions, alkylations.[5] | >90:10 to >98:2 | Rigid camphor backbone provides excellent steric shielding, highly crystalline derivatives aid purification.[] | Can be less reactive than oxazolidinones in some cases. |

Causality Behind Experimental Choices:

-

For Aldol Reactions: Evans auxiliaries are the gold standard due to their ability to form well-defined boron enolates that lead to exceptionally high syn- or anti-diastereoselectivity depending on the conditions.[13][14]

-

For simple α-Alkylation of an acid derivative: The Myers auxiliary is often preferred due to its low cost, operational simplicity, and the direct route to various final products without isolating the intermediate acid.[19]

-

For α-Alkylation of a ketone: Enders SAMP/RAMP methodology is the method of choice as it avoids issues of self-condensation or poly-alkylation common with direct ketone enolate chemistry.[21][22]

Detailed Experimental Protocol: The Evans Asymmetric Aldol Reaction

This protocol describes a representative three-step sequence: acylation of the auxiliary, diastereoselective boron-mediated aldol reaction, and reductive cleavage to the chiral 1,3-diol product. This system is self-validating through NMR analysis of the diastereomeric ratio (d.r.) of the aldol adduct and final characterization.

Materials and Reagents:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), Diethyl ether, THF (anhydrous)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Lithium borohydride (LiBH₄)

-

Standard workup and purification reagents (aq. NH₄Cl, NaHCO₃, MgSO₄, silica gel)

Step 1: Acylation of the Chiral Auxiliary

-

Objective: To attach the propionyl group to the chiral auxiliary.

-

Procedure:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add propionic anhydride (1.2 eq) followed by DMAP (0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 20% EtOAc/Hexanes) to yield the N-propionyl oxazolidinone.

-

-

Validation: ¹H NMR and ¹³C NMR should confirm the structure. Expected yield: >90%.

Step 2: Diastereoselective Aldol Reaction

-

Objective: To create two new stereocenters with high diastereoselectivity.

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes at -78 °C.

-

Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

-

Validation: A crude ¹H NMR of the residue will allow for the determination of the diastereomeric ratio by integrating characteristic signals. The syn aldol adduct is expected as the major product (d.r. >99:1 is common).[24] The crude product can be purified by chromatography.

Step 3: Reductive Cleavage of the Auxiliary

-

Objective: To remove the auxiliary and obtain the final chiral product.

-

Procedure:

-

Dissolve the purified aldol adduct (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

-

Add LiBH₄ (2.0 eq) portion-wise.

-

Stir at 0 °C for 2 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1M NaOH.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product (the chiral diol) by flash chromatography. The chiral auxiliary can also be recovered from the aqueous layer after workup.

-

-

Validation: Characterization by NMR, and optical rotation will confirm the structure and enantiopurity of the final product.

Role in Modern Synthesis: Advantages and Disadvantages

Despite the rise of asymmetric catalysis, chiral auxiliaries remain a cornerstone of organic synthesis, particularly in the early stages of drug development where reliability and predictability are paramount.[5]

Advantages:

-

High Reliability and Predictability: The stereochemical outcome is often highly predictable and insensitive to minor variations in substrate or conditions.[1][25]

-

High Stereoselectivity: Many auxiliary-based methods provide excellent levels of diastereoselectivity, often exceeding those achievable with catalytic methods.

-

Separable Diastereomers: The products are diastereomers, allowing for purification to >99% enantiomeric excess even if the reaction itself is not perfectly selective.[5]

-

Well-Established Protocols: The extensive study of common auxiliaries means that robust, scalable protocols are readily available.[25]

Disadvantages:

-

Atom Economy: The use of a stoichiometric amount of the chiral auxiliary is inherently less atom-economical than a catalytic approach.[5]

-

Additional Synthetic Steps: The need to attach and later cleave the auxiliary adds two steps to the overall synthetic sequence.[5][13]

-

Cost: While some auxiliaries are inexpensive, many can be costly, although the ability to recycle them mitigates this factor.

Conclusion

Chiral auxiliaries represent a mature, powerful, and exceptionally reliable strategy for controlling stereochemistry in organic synthesis. Their ability to deliver high levels of stereoselectivity across a broad range of transformations ensures their continued relevance in both academic research and industrial applications. For drug development professionals, the predictability and robustness of auxiliary-mediated reactions provide a time-efficient path to enantiomerically pure materials, accelerating the journey from discovery to clinical evaluation. By understanding the underlying mechanisms and practical considerations of the most prominent auxiliaries, synthetic chemists can continue to leverage this elegant approach to construct the complex, stereochemically defined molecules that drive innovation in medicine and materials science.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]

-

Chiral auxiliaries in polymer-supported organic synthesis. SciSpace. Available at: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

-

Methods for cleavage of chiral auxiliary. ResearchGate. Available at: [Link]

-

Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. MDPI. Available at: [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. Available at: [Link]

-

Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]

-

Industrial Applications of Chiral Auxiliaries. ResearchGate. Available at: [Link]

-

Myers Asymmetric Alkylation. SynArchive. Available at: [Link]

-

What Are Chiral Auxiliaries?. YouTube. Available at: [Link]

-

Asymmetric Alkylation of Enolates. Chem 115, Myers. Available at: [Link]

-

Chiral Auxiliaries — Principles and Recent Applications. ResearchGate. Available at: [Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. Available at: [Link]

-

Asymmetric Synthesis. University of Windsor. Available at: [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

-

Chiral auxiliary!. Slideshare. Available at: [Link]

-

Asymmetric Synthesis. University of York. Available at: [Link]

-

Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

-

The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC, NIH. Available at: [Link]

-

Meyers Asymmetric Alkylation. ChemTube3D. Available at: [Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction Chiral auxiliary Asymmetric carbon, angle, white png. PNGEgg. Available at: [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Chiral auxiliary. EPFL Graph Search. Available at: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. キラル補助剤 [sigmaaldrich.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Chiral auxiliary! | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 15. m.youtube.com [m.youtube.com]

- 16. connectsci.au [connectsci.au]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. synarchive.com [synarchive.com]

- 19. researchgate.net [researchgate.net]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

(S)-Pantolactone: A Comprehensive Technical Guide to its Application as a Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical determinant of therapeutic efficacy and safety. Chiral building blocks—enantiopure molecules that serve as starting materials—provide an efficient and reliable strategy for introducing stereocenters into a target molecule.[1] Among these, (S)-pantolactone, the enantiomer of the more common (R)-pantolactone, has emerged as a versatile and powerful tool for synthetic chemists.

(R)-pantolactone is a well-known intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and coenzyme A.[2][3] While its (S)-enantiomer is not as readily available from natural sources, its utility in constructing complex chiral molecules has driven the development of efficient synthetic routes, making it an accessible and valuable scaffold for researchers.[4] This guide provides an in-depth exploration of (S)-pantolactone, detailing its synthesis, key chemical transformations, and strategic applications, offering field-proven insights for professionals in research and drug development.

Physicochemical Properties of (S)-Pantolactone

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application.

| Property | Value | Reference |

| IUPAC Name | (S)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one | - |

| CAS Number | 5405-40-3 | [5] |

| Molecular Formula | C₆H₁₀O₃ | [5] |

| Molecular Weight | 130.14 g/mol | [5] |

| Appearance | White crystalline solid/crystals | [5][6] |

| Melting Point | 89-93 °C | [5] |

| Boiling Point | 120-122 °C / 15 mmHg | [5] |

| Optical Rotation [α] | +50.0° (c = 0.5 in H₂O) | [5] |

| Solubility | Soluble in water and ethanol | [6] |

Part 1: Synthesis of (S)-Pantolactone – Accessing the "Unnatural" Enantiomer

The simplest and most common route to enantiopure (S)-pantolactone is through the stereochemical inversion of the readily available and less expensive (R)-pantolactone.[4] This transformation is a cornerstone protocol for any lab intending to utilize this chiral building block. The most reliable method involves the activation of the secondary alcohol as a triflate ester, followed by an S_N2 reaction with a suitable nucleophile and subsequent hydrolysis.[4]

Logical Workflow for Synthesis via Inversion

The following diagram outlines the strategic workflow for the inversion of (R)-pantolactone.

Caption: Workflow for the synthesis of (S)-pantolactone via inversion.

Field-Proven Protocol: Inversion of (R)-Pantolactone

This protocol is adapted from a highly efficient procedure that avoids harsh saponification conditions, which can risk racemization.[4]

Step 1: Triflate Ester Formation (Activation)

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve (R)-(-)-pantolactone (1.0 equiv) in anhydrous dichloromethane (DCM) at -10 °C.

-

Add dry pyridine (1.5 equiv) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise, ensuring the internal temperature does not exceed -5 °C.

-

Causality Insight: The use of pyridine is critical. It acts as a non-nucleophilic base to neutralize the triflic acid byproduct, preventing side reactions and degradation of the starting material. Maintaining a low temperature is essential to control the exothermic reaction and prevent the formation of impurities.

-

-

Stir the reaction mixture at -10 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

Step 2: S_N2 Substitution (Inversion)

-

In a separate flask, prepare a solution of sodium trifluoroacetate (CF₃CO₂Na, 6.0 equiv) in dimethylformamide (DMF).

-

Carefully add the cold triflate solution from Step 1 to the DMF slurry.

-

Expertise Note: The triflate is not isolated to prevent decomposition. It is generated and used in situ. Sodium trifluoroacetate is chosen as the nucleophile because it is highly effective for the S_N2 displacement, and the resulting trifluoroacetate ester is readily cleaved in the next step.[4]

-

-

Allow the mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by the disappearance of the triflate intermediate.

Step 3: Transesterification and Purification

-

Filter the reaction slurry to remove inorganic salts and concentrate the filtrate under reduced pressure to remove DMF.

-

Dissolve the resulting crude oil in methanol (MeOH) and stir at room temperature for 2 hours.

-

Mechanism Insight: The trifluoroacetate ester undergoes rapid transesterification in methanol under neutral conditions, which is a significantly milder method than traditional hydroxide-mediated saponification, thus preserving the enantiomeric integrity of the product.[4]

-

-

Remove the methanol under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ether/hexane, 1:1) to yield pure (S)-(+)-pantolactone.

-

Trustworthiness: The final product's enantiomeric excess (ee) should be verified by chiral HPLC or by NMR analysis using a chiral shift reagent. An ee of >99% is expected with this protocol.[4]

-

Part 2: Key Synthetic Transformations & Applications

(S)-pantolactone's value lies in its predictable reactivity, allowing it to be incorporated into synthetic routes in several strategic ways.

Nucleophilic Ring-Opening Reactions

The most common transformation of pantolactone is the ring-opening reaction via nucleophilic acyl substitution. The strained five-membered lactone ring is susceptible to attack by a wide range of nucleophiles at the electrophilic carbonyl carbon.[7] This reaction proceeds through a tetrahedral intermediate, leading to a stable, chiral 2,4-dihydroxy-3,3-dimethylbutanoate derivative.

Caption: Mechanism of nucleophilic acyl substitution on pantolactone.

This strategy is foundational for synthesizing pantothenic acid (Vitamin B5) and its derivatives, where the key step is the condensation of pantolactone with a β-alanine derivative.[3]

Table of Common Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Type | Key Applications |

| Amine | β-alanine calcium salt | Amide | Synthesis of Calcium Pantothenate (Vitamin B5)[3] |

| Alcohol | Benzyl alcohol (BnOH) | Ester | Protecting group strategies, synthesis of chiral diols |

| Thiol | Benzyl mercaptan (BnSH) | Thioester | Synthesis of coenzyme A analogues |

| Hydride | Lithium aluminium hydride (LiAlH₄) | Diol | Reduction to (S)-2,4-dihydroxy-3,3-dimethylbutane |

Representative Protocol: Amidation with Benzylamine

-

To a solution of (S)-pantolactone (1.0 equiv) in toluene, add benzylamine (1.1 equiv).

-

Heat the mixture to reflux (approx. 110 °C) for 12-24 hours, using a Dean-Stark apparatus to remove any water.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure chiral N-benzyl-2,4-dihydroxy-3,3-dimethylbutanamide.

-

Rationale: This direct amidation at high temperature drives the reaction to completion. The product retains the stereocenter from the starting lactone, providing a straightforward route to chiral hydroxy amides.

-

(S)-Pantolactone as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction.[8] (S)-pantolactone can be esterified with an achiral substrate, such as acrylic acid, to form a chiral enoate. The bulky and rigid structure of the pantolactone moiety then effectively shields one face of the double bond, forcing an incoming reagent (e.g., a diene in a Diels-Alder reaction or a nucleophile in a Michael addition) to attack from the less hindered face with high diastereoselectivity.[2][9]

Workflow for Chiral Auxiliary Application

Caption: General workflow for using (S)-pantolactone as a chiral auxiliary.